molecular formula C11H15NO2 B3065477 Corypalline CAS No. 450-14-6

Corypalline

Cat. No. B3065477
CAS RN: 450-14-6
M. Wt: 193.24 g/mol
InChI Key: FELOSQQXIHRUSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel synthetic route for Corypalline has been described, using chloro methyl-methyl ether for cyclisation of N- -phenethylamine followed by hydrolysis and N-methylation . The process involves several steps, starting with the benzylation of vanillin, followed by treatment with nitromethane, reduction, benzoylation, cyclisation, hydrolysis, N-methylation, and finally debenzylation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Corypalline have been described in the synthesis analysis section. These include cyclisation, hydrolysis, and methylation reactions . Further studies could provide more insights into the reaction mechanisms and the factors influencing these reactions .


Physical And Chemical Properties Analysis

Corypalline has a molecular weight of 193.24200 and a density of 1.138g/cm3 . Its boiling point is 321.2ºC at 760 mmHg . The exact melting point is not available . The molecular formula is C11H15NO2 .

Scientific Research Applications

Chemical Structure and Synthesis

  • Corypalline is identified as 2-methyl-6-methoxy-7-hydroxy-tetrahydro-isoquinoline, isolated from Corydalis pallida and the seeds of C. aurea. Its synthesis was achieved and studied for its structural properties (Manske, 1937).
  • Isoquinoline alkaloids including corypalline have been synthesized through cyclization and regioselective cleavage reactions. This research provides a method for synthesizing corypalline and similar compounds (Irie et al., 1980).

Electrochemical Studies

  • Corypalline's adsorption on a pyrolytic graphite electrode was analyzed using anodic current-time curves. This study aids in understanding the electrochemical behavior of isoquinoline compounds (Braun & Stock, 1973).

Medicinal Research

  • Corydalis bungeana Turcz, containing corynoline (a related compound of corypalline), exhibits anti-inflammatory effects by modulating pathways like Nrf2 and MAPKs. This implies potential anti-inflammatory applications of corypalline (Yang et al., 2016).
  • Corynoline, related to corypalline, was found to ameliorate ulcerative colitis in mice, suggesting potential therapeutic applications for corypalline in inflammation-related disorders (Zhang et al., 2022).

Pharmacokinetics and Interaction Studies

  • Corynoline's metabolism was studied, revealing involvement of cytochrome P450 isoforms, which is significant for understanding the pharmacokinetics and potential herb-drug interactions of corypalline (Fang et al., 2011).

properties

IUPAC Name

6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12-4-3-8-6-11(14-2)10(13)5-9(8)7-12/h5-6,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELOSQQXIHRUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299630
Record name Corypalline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corypalline

CAS RN

450-14-6
Record name Corypalline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Corypalline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3',4'-Trimethoxy-5-methyl-4-nitrodiphenyl ether (2e) (6.38 g) was added to N,N-dimethyl acetamide (125 ml) under nitrogen, stirred for 5 min., and treated with 2 -methyl-6-methoxy-7-hydroxy-3,4-dihydroisoquinolinium iodide (1) (7.65 g). Potassium t-butoxide (4.39 g) was then added in small portions over 15 min. The reaction mixture was stirred under nitrogen at room temperature for 7 hours, diluted with cold water (600 ml), stirred for 10-15 min. and refrigerated overnight. The supernatant aqueous layer was decanted from the solid which was collected and washed with 1:1 methanol-ether (20 ml) followed by ether (100 ml) and sucked dry (9.40 g, 92%), to yield 1-[2'-nitro-4'-methoxy-5'-(3", 4"-dimethoxy)phenoxybenzyl]-2-methyl-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline (3e), mp 169°-171°. An analytical sample was crystallized from chloroform-methanol: mp 173°-174°; nmr δ 2.40 (3H, NCH3), 3.85, 3.88, 3.92, and 3.98 (each 3H, 4 OCH3), 6.37-7.60 (7H, ArH).
[Compound]
Name
2,3',4'-Trimethoxy-5-methyl-4-nitrodiphenyl ether
Quantity
6.38 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
2 -methyl-6-methoxy-7-hydroxy-3,4-dihydroisoquinolinium iodide
Quantity
7.65 g
Type
reactant
Reaction Step Two
Quantity
4.39 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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